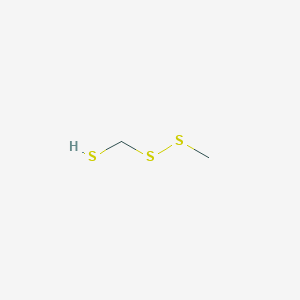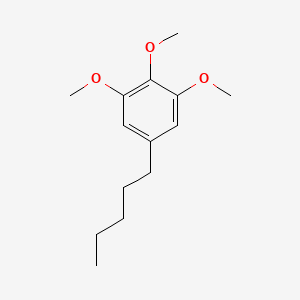
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is a complex organic compound with a unique structure that includes both phosphinyl and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The presence of difluoro groups allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinyl and difluoro groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phosphinyl and difluoro groups can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-ethoxy-, ethyl ester: Similar in structure but lacks the phosphinyl and difluoro groups.
Propanoic acid, ethyl ester: A simpler ester without the additional functional groups.
Uniqueness
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is unique due to the presence of both phosphinyl and difluoro groups, which confer distinct chemical and biological properties.
Eigenschaften
| 113161-58-3 | |
Molekularformel |
C9H15F2O6P |
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate |
InChI |
InChI=1S/C9H15F2O6P/c1-4-15-8(13)7(12)9(10,11)18(14,16-5-2)17-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
FYSABUMEEJFASG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(F)(F)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)


borane](/img/structure/B14304097.png)



